

Head-to-Head Comparison: Rezafungin (Antifungal Agent 95) vs. Caspofungin Against Aspergillus

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Compound of Interest

Compound Name: Antifungal agent 95

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel echinocandin rezafungin (formerly CD101), herein referred to as **Antifungal Agent 95**, and the established antifungal caspofungin. The focus of this analysis is their efficacy against clinically relevant *Aspergillus* species, the causative agents of invasive aspergillosis.

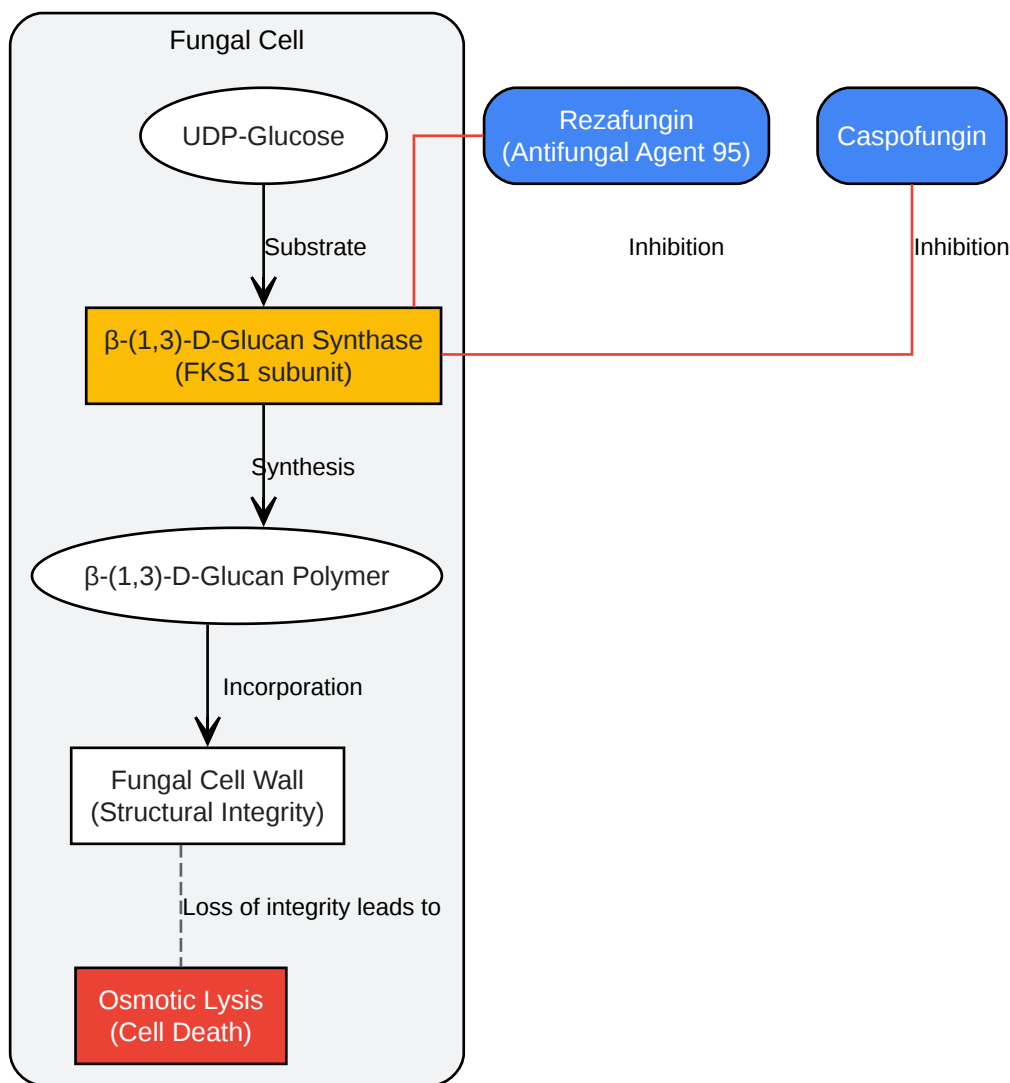
Executive Summary

Both rezafungin and caspofungin belong to the echinocandin class of antifungals and share a common mechanism of action: the inhibition of β -(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. While caspofungin has been a cornerstone in the treatment of invasive aspergillosis, rezafungin exhibits distinct pharmacokinetic properties, including a longer half-life, which allows for less frequent dosing. This comparison reviews their in vitro and in vivo activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action

Rezafungin and caspofungin act by non-competitively inhibiting the β -(1,3)-D-glucan synthase enzyme complex in fungi. This enzyme is responsible for synthesizing β -(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. By disrupting the

synthesis of this key component, both agents compromise the cell wall, leading to osmotic instability and, ultimately, fungal cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall and the β -(1,3)-D-glucan synthase enzyme.[1][2][3][4][5]



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Mechanism of action for echinocandins.

In Vitro Activity

The in vitro efficacy of echinocandins against molds like *Aspergillus* is typically measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.

A comparative study of rezafungin and caspofungin against clinical isolates of *Aspergillus fumigatus* and *Aspergillus flavus* yielded the following geometric mean (GM) MEC values:

| Organism | Antifungal Agent | GM MEC (µg/mL) |
|------------------------------|------------------|----------------|
| <i>Aspergillus fumigatus</i> | Rezafungin | 0.116[6][7] |
| | Caspofungin | 0.122[6][7] |
| <i>Aspergillus flavus</i> | Rezafungin | 0.110[6][7] |
| | Caspofungin | 0.142[6][7] |

These data indicate that rezafungin has comparable in vitro activity to caspofungin against these common *Aspergillus* species.

In Vivo Efficacy

Animal models of invasive aspergillosis are crucial for evaluating the in vivo potential of antifungal agents. Key endpoints in these studies include survival rates and the reduction of fungal burden in target organs.

Rezafungin (Antifungal Agent 95)

In a prophylactic mouse model of invasive aspergillosis, survival rates increased with higher concentrations of rezafungin and when the drug was administered closer to the time of fungal challenge.[6] Another study using a neutropenic murine model of disseminated aspergillosis caused by an azole-resistant *A. fumigatus* isolate demonstrated that extended-interval dosing of rezafungin significantly improved survival compared to a vehicle control.[7]

| Rezafungin Dose | Median Survival (days) | Percent Survival |
|-----------------|------------------------|------------------|
| 1 mg/kg | 10.5 | 50% |
| 4 mg/kg | 11.5 | 50% |
| 16 mg/kg | 12 | 60% |
| Vehicle Control | 4.5 | 0% |

Data from a study on azole-resistant *A. fumigatus*.[\[7\]](#)

Rezafungin treatment was also associated with a significant reduction in fungal burden in the kidneys as measured by qPCR.[\[7\]](#)

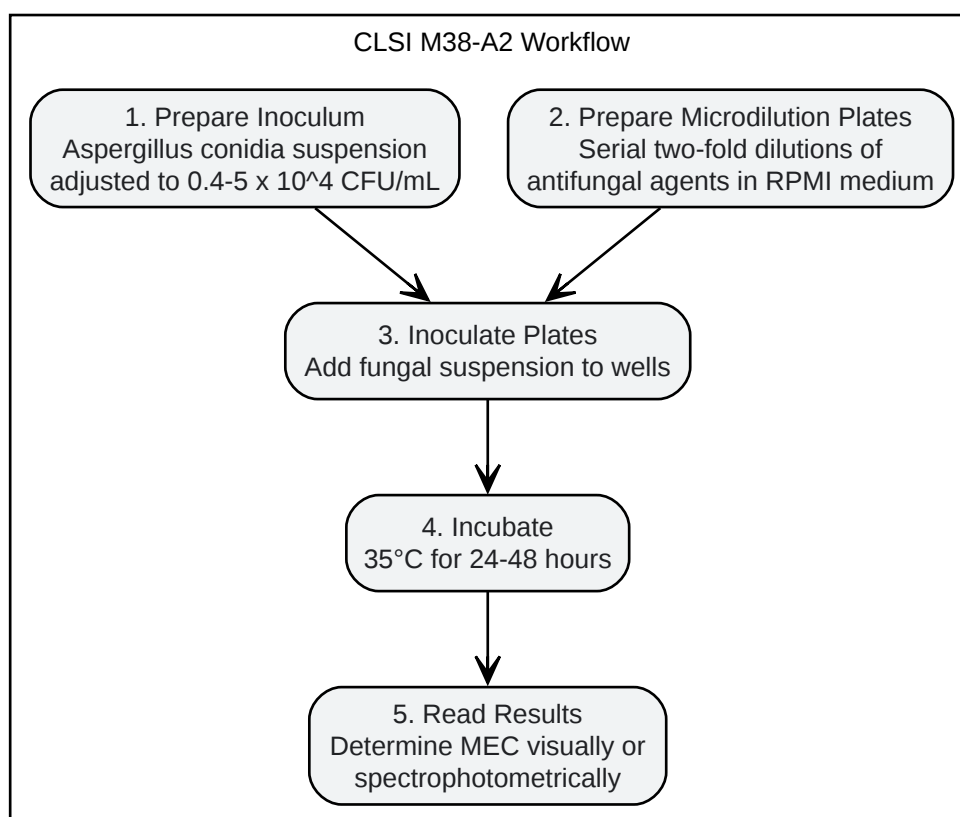
Caspofungin

Caspofungin has demonstrated efficacy in various animal models of invasive aspergillosis. In a neutropenic rat model, caspofungin treatment resulted in 100% survival when initiated 16 hours post-infection, and was also effective in rats with advanced-stage infection at higher doses.[\[2\]](#) Studies in murine models of disseminated infection with *A. flavus*, *A. terreus*, and *A. nidulans* showed that caspofungin prolonged survival and reduced the fungal burden in the kidneys, with efficacy at least comparable to amphotericin B.[\[3\]](#)[\[5\]](#) Furthermore, in neutropenic mice infected with *A. terreus*, caspofungin increased survival and reduced the tissue fungal burden.[\[1\]](#)

Experimental Protocols

In Vitro Susceptibility Testing: CLSI M38-A2 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is a reference method for antifungal susceptibility testing of filamentous fungi.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Workflow for in vitro susceptibility testing.

Detailed Methodology:

- **Inoculum Preparation:** Aspergillus conidial suspensions are prepared from 3-day old cultures grown on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically to a McFarland standard of 0.4 to 0.7 at 530 nm. The suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[\[13\]](#)
- **Drug Dilution:** Antifungal agents are serially diluted two-fold in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
- **Inoculation:** Each well containing 100 µL of the diluted drug is inoculated with 100 µL of the fungal suspension. A drug-free well serves as a growth control.

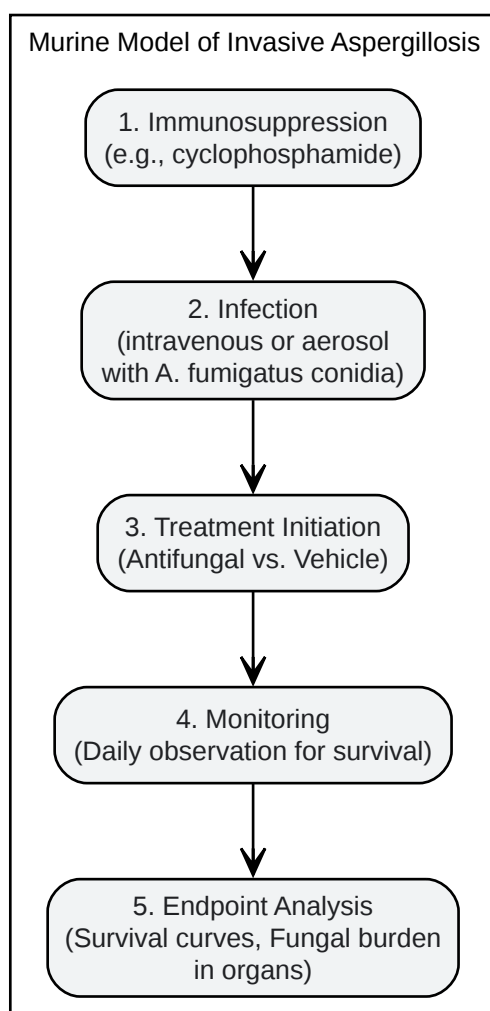
- Incubation: The plates are incubated at 35°C for 24 to 48 hours.
- Endpoint Determination (MEC): The MEC is read as the lowest concentration of the drug that produces small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.

In Vivo Murine Model of Invasive Aspergillosis

This model is widely used to assess the efficacy of antifungal agents in a living organism.

Detailed Methodology:

- Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to *Aspergillus* infection. This is often achieved through the administration of cyclophosphamide and/or corticosteroids.
- Infection: Mice are infected with a suspension of *Aspergillus fumigatus* conidia. The route of infection can be intravenous (for disseminated aspergillosis) or intranasal/aerosol (for pulmonary aspergillosis).
- Antifungal Treatment: Treatment with the test antifungal agent (e.g., rezafungin or caspofungin) is initiated at a specified time post-infection. The drug is administered at various doses and schedules (e.g., daily or extended-interval). A control group receives a vehicle solution.
- Monitoring and Endpoints:
 - Survival: Animals are monitored daily, and the survival rate in each group is recorded over a period of time (e.g., 21 days).
 - Fungal Burden: At the end of the study or when animals become moribund, target organs (e.g., kidneys, lungs, brain) are harvested. The fungal burden is quantified by counting colony-forming units (CFU) per gram of tissue or by using quantitative PCR (qPCR) to measure fungal DNA.^{[7][8][14]}
- Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are typically compared using non-parametric tests like the Mann-Whitney U test.



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Workflow for in vivo antifungal efficacy testing.

Conclusion

Rezafungin (**Antifungal Agent 95**) demonstrates potent in vitro activity against *Aspergillus* species, comparable to that of caspofungin. Its efficacy in animal models of invasive aspergillosis, including against azole-resistant strains, is promising. The key differentiator for rezafungin is its extended half-life, which allows for a less frequent, once-weekly dosing regimen. This pharmacokinetic advantage could translate into improved patient adherence and convenience in a clinical setting. Further head-to-head clinical trials are necessary to fully elucidate the comparative clinical efficacy and safety of rezafungin and caspofungin in the treatment of invasive aspergillosis.

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References

- 1. Efficacy of Caspofungin against *Aspergillus terreus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of caspofungin against *Aspergillus flavus*, *Aspergillus terreus*, and *Aspergillus nidulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Caspofungin against *Aspergillus flavus*, *Aspergillus terreus*, and *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended-Interval Dosing of Rezafungin against Azole-Resistant *Aspergillus fumigatus* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. ggits.org [ggits.org]
- 13. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against *Aspergillus* Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
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